molecular formula C22H30N6O B6798451 N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B6798451
M. Wt: 394.5 g/mol
InChI Key: MVHCWJCPXGUICI-UHFFFAOYSA-N
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Description

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-26-14-19(21(25-26)15-6-4-3-5-7-15)24-22(29)28-17-8-9-18(28)13-16(12-17)20-10-11-23-27(20)2/h10-12,14-15,17-18H,3-9,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHCWJCPXGUICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)NC(=O)N3C4CCC3C=C(C4)C5=CC=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the formation of the azabicyclo[3.2.1]octane core. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and azabicyclo[3.2.1]octane analogs. These compounds share structural features but differ in their functional groups and overall molecular architecture.

Uniqueness

What sets N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[321]oct-2-ene-8-carboxamide apart is its combination of multiple functional groups within a single molecule, providing a unique set of chemical and biological properties

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